2-Methoxy-3-nitropyridin-4-amine
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Overview
Description
2-Methoxy-3-nitropyridin-4-amine is an organic compound with the molecular formula C₆H₇N₃O₃ It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-nitropyridin-4-amine typically involves the nitration of 2-methoxypyridine followed by amination. The nitration process introduces a nitro group at the 3-position of the pyridine ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Methoxy-3-aminopyridin-4-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-Methoxy-3-nitropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target proteins, affecting their function .
Comparison with Similar Compounds
2-Methoxy-3-nitropyridin-4-amine can be compared with other nitropyridine derivatives:
2-Methoxy-5-nitropyridine: Similar in structure but with the nitro group at the 5-position.
3-Methoxy-2-nitropyridine: The positions of the methoxy and nitro groups are reversed.
2-Methoxy-3-nitropyridine: Lacks the amino group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methoxy-3-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADFTCGTAKIZMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516050 |
Source
|
Record name | 2-Methoxy-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33623-16-4 |
Source
|
Record name | 2-Methoxy-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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